4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
- This compound is used in various scientific applications due to its unique structure.
Chemical Name: 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-benzoic acid.
Molecular Formula: C₁₁H₁₂ClNO₄S.
Structure: !Compound Structure
Preparation Methods
Synthetic Routes: Information on specific synthetic routes is limited, but it can be synthesized through organic reactions involving thiazine and benzoic acid derivatives.
Industrial Production: Industrial-scale production methods are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield diverse products, such as substituted benzoic acids or thiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: May find applications in materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with biological targets via covalent or non-covalent interactions.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related thiazine and benzoic acid derivatives exist.
Uniqueness: Its combination of chlorine substitution, thiazine ring, and carboxylic acid functionality sets it apart.
Remember that this compound’s applications and properties are still an active area of research
Properties
Molecular Formula |
C15H16ClN3O3S2 |
---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-10-9-23-15(17-10)18-14(20)11-4-5-12(16)13(8-11)19-6-2-3-7-24(19,21)22/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) |
InChI Key |
MDZYUZSEVTWXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
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